N-Benzyl-2-phenoxyacetamide (CAS 18861-15-9): Physicochemical Profiling, Synthetic Methodologies, and High-Throughput Screening Applications
N-Benzyl-2-phenoxyacetamide (CAS 18861-15-9): Physicochemical Profiling, Synthetic Methodologies, and High-Throughput Screening Applications
Introduction and Structural Significance
N-benzyl-2-phenoxyacetamide (CAS 18861-15-9) is a highly versatile amide-containing organic building block. Characterized by a phenoxyacetic acid core linked to a benzylamine moiety via an amide bond, this compound is a privileged scaffold in medicinal chemistry and agrochemical development[1]. The presence of both hydrogen-bond donors (amide NH) and acceptors (ether oxygen, carbonyl oxygen), flanked by two distinct aromatic systems, makes it an ideal candidate for probing protein-ligand interactions in High-Throughput Screening (HTS) libraries[2].
As a Senior Application Scientist, understanding the causality between this molecule's physical properties and its behavior in both synthetic and biological environments is critical for optimizing downstream drug development workflows.
Physicochemical Profiling & Structural Causality
The physical and chemical properties of a compound dictate its pharmacokinetic potential and handling requirements. Table 1 summarizes the core quantitative data for N-benzyl-2-phenoxyacetamide[3].
Table 1: Physicochemical Properties of N-benzyl-2-phenoxyacetamide
| Property | Value | Causality / Implication in Drug Design |
| Molecular Formula | C₁₅H₁₅NO₂ | Defines the core bi-aromatic structural framework. |
| Molecular Weight | 241.285 g/mol | Well within Lipinski's Rule of 5 (<500 Da), ensuring favorable baseline oral bioavailability. |
| Density | 1.132 g/cm³ | Indicates a tightly packed crystalline lattice in the solid state. |
| Boiling Point | 467.6 ºC (at 760 mmHg) | High thermal stability; suitable for high-temperature, solvent-free synthetic conditions without degradation. |
| Flash Point | 236.6 ºC | Low flammability risk under standard laboratory conditions. |
| LogP | 2.77 | Optimal lipophilicity (1 < LogP < 3) for passive transcellular membrane permeability, making it an excellent candidate for intracellular target screening. |
| Topological Polar Surface Area (PSA) | 38.33 Ų | Excellent predictor for Blood-Brain Barrier (BBB) penetration (typically < 90 Ų is required for CNS drugs). |
Synthetic Methodologies: The Green Chemistry Approach
Historically, the synthesis of phenoxyacetamides relied on traditional coupling reagents (e.g., EDC, HATU) or the conversion of phenoxyacetic acid to an acid chloride before reacting with benzylamine[1]. However, these methods generate stoichiometric waste and require hazardous solvents.
Modern synthetic workflows prioritize atom economy. A field-proven, highly efficient methodology utilizes an Iron(III) chloride-catalyzed direct amidation of esters under solvent-free conditions[4][5]. The causality behind choosing FeCl₃ lies in its ability to act as a mild, inexpensive Lewis acid that coordinates to the ester carbonyl, increasing its electrophilicity without the need for toxic halogenated solvents like 1,2-dichloroethane.
Step-by-Step Experimental Protocol (Solvent-Free Amidation)
Note: This protocol is designed as a self-validating system. The completion of the reaction is physically observable (solidification), and the product is orthogonally validated via NMR.
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Substrate Preparation: In an oven-dried reaction vessel, combine the ester precursor (e.g., ethyl 2-phenoxyacetate, 1.0 equiv) and benzylamine (1.2 equiv).
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Catalyst Addition: Add anhydrous FeCl₃ (15 mol%) directly to the neat mixture[4].
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Thermal Activation: Heat the reaction mixture to 80–100 °C under an inert atmosphere. Monitor the reaction via Thin Layer Chromatography (TLC).
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Phase Transition Observation: As the reaction progresses, the mixture may solidify due to the formation of the highly crystalline N-benzyl-2-phenoxyacetamide. If solidification halts stirring, add a minimal amount of acetonitrile (0.5 mL) to maintain homogeneity[5].
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Isolation & Purification: Quench the reaction with water, extract with ethyl acetate, and wash the organic layer with brine. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure amide (Yield: ~89%)[5].
Figure 1: Mechanistic workflow of the solvent-free FeCl3-catalyzed direct amidation.
Self-Validating System: Spectroscopic Confirmation
A robust protocol must be self-validating. To ensure the integrity of the synthesized N-benzyl-2-phenoxyacetamide, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to confirm the exact connectivity of the molecule[5].
Table 2: NMR Spectroscopic Data Breakdown
| Spectrum | Chemical Shift (δ, ppm) | Multiplicity & Integration | Structural Assignment |
| ¹H NMR (500 MHz, CDCl₃) | 7.48–7.21 | Multiplet (m), 7H | Aromatic protons from the benzyl ring + meta-protons of the phenoxy ring. |
| ¹H NMR | 7.10–6.87 | Multiplet (m), 4H | Remaining aromatic protons (ortho/para of phenoxy ring) + Amide NH proton. |
| ¹³C NMR (100 MHz, CDCl₃) | 168.1 | Singlet | Carbonyl carbon (C=O) of the amide. |
| ¹³C NMR | 157.1 | Singlet | Aromatic carbon attached to the ether oxygen (C-O). |
| ¹³C NMR | 67.3 | Singlet | Aliphatic methylene carbon (CH₂) of the phenoxy group. |
| ¹³C NMR | 42.9 | Singlet | Aliphatic methylene carbon (CH₂) of the benzyl group. |
Causality of Validation: The distinct ¹³C shifts at 67.3 ppm and 42.9 ppm perfectly map to the two unique methylene bridges in the molecule, proving that the ether linkage and the benzylamine moiety remained intact during the catalytic cycle[5].
Biological Applications & High-Throughput Screening (HTS)
Due to its favorable LogP and PSA, N-benzyl-2-phenoxyacetamide is frequently incorporated into compound libraries for High-Throughput Screening (HTS) to identify novel therapeutic hits. Phenoxyacetic acid derivatives are known for their biological versatility, ranging from herbicidal activity to pharmaceutical applications[1][6].
In modern drug discovery, this compound has been evaluated in multiple advanced bioassays[2]:
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Luminescence-based cell-based primary HTS: Used to identify agonists or antagonists of specific cellular receptors. The compound's membrane permeability allows it to reach intracellular targets effectively.
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QFRET-based biochemical primary HTS: Utilized to identify exosite inhibitors, relying on the compound's ability to selectively bind to allosteric sites.
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Fluorescence polarization-based assays: Used to measure the compound's ability to disrupt protein-protein interactions.
Figure 2: High-throughput screening (HTS) cascade for N-benzyl-2-phenoxyacetamide.
Safety, Handling, and Environmental Impact (EHS)
When integrating N-benzyl-2-phenoxyacetamide into laboratory workflows, strict adherence to Environmental, Health, and Safety (EHS) guidelines is mandatory. Based on its structural components, the compound exhibits specific hazard profiles[7]:
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Acute Tox. 4 (H302 + H312 + H332): Harmful if swallowed, in contact with skin, or if inhaled. The lipophilic nature of the molecule facilitates rapid dermal absorption.
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Skin Irrit. 2 (H315): Causes skin irritation, a common trait among phenoxy-derivatives.
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STOT SE 3 (H336): May cause drowsiness or dizziness, indicating that its high BBB penetration (predicted by its low PSA) can lead to central nervous system effects upon acute exposure.
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Aquatic Acute 1 (H400): Very toxic to aquatic life. Lipophilic aromatic compounds tend to bioaccumulate in aquatic organisms; therefore, all waste must be strictly segregated and incinerated rather than discharged into the water supply.
References
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Chemsrc. "N-benzyl-2-phenoxy-acetamide | CAS#:18861-15-9 Chemical & Physical Properties." Available at:[Link]
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Lookchem. "Cas 122-59-8, Phenoxyacetic acid Chemical Properties & Derivatives." Available at:[Link]
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NextSDS. "N-BENZYL-2-PHENOXY-ACETAMIDE — Chemical Substance Information." Available at:[Link]
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ResearchGate. "Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters." Available at:[Link]
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MDPI. "Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters (Full Text)." Available at:[Link]
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Lookchem. "Phenoxyacetic acid Bioassay & Synthesis Information." Available at:[Link]
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Chemsrc. "N-benzyl-2-phenoxy-acetamide Bioassay Data." Available at:[Link]
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